Spectroscopic Data of Phenyl(1,3-thiazol-5-yl)methanol: A Technical Guide
Spectroscopic Data of Phenyl(1,3-thiazol-5-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl(1,3-thiazol-5-yl)methanol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique arrangement of the phenyl, thiazole, and methanol functionalities imparts specific physicochemical properties that are crucial for its application. A thorough understanding of its molecular structure is paramount for predicting its reactivity, designing derivatives, and for quality control in its synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of this molecule. This technical guide provides a detailed analysis of the expected spectroscopic data for Phenyl(1,3-thiazol-5-yl)methanol, based on established principles and data from analogous compounds.
Molecular Structure and Spectroscopic Overview
The structure of Phenyl(1,3-thiazol-5-yl)methanol features a central 1,3-thiazole ring substituted at the 5-position with a hydroxymethyl group and a phenyl group. The interpretation of its spectra relies on understanding the electronic and steric influences of these substituents on the thiazole core and on each other.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The expected chemical shifts for Phenyl(1,3-thiazol-5-yl)methanol in a deuterated solvent like DMSO-d₆ are summarized below.
Table 1: Predicted ¹H NMR Data for Phenyl(1,3-thiazol-5-yl)methanol (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~9.10 | Singlet | 1H | H-2 (thiazole) | The proton at the C-2 position of the thiazole ring is highly deshielded due to the adjacent electronegative nitrogen and sulfur atoms. |
| ~7.80 | Singlet | 1H | H-4 (thiazole) | The proton at the C-4 position is also on the electron-deficient thiazole ring, appearing at a downfield shift. |
| ~7.50 - 7.30 | Multiplet | 5H | Phenyl-H | The protons of the phenyl ring will appear in the typical aromatic region. The exact splitting pattern will depend on the rotational freedom of the phenyl ring. |
| ~5.50 | Triplet | 1H | -OH | The hydroxyl proton is exchangeable, and its chemical shift and multiplicity can vary with concentration and temperature. It is expected to couple with the adjacent methylene protons. |
| ~4.70 | Doublet | 2H | -CH₂- | These methylene protons are adjacent to the hydroxyl group and the thiazole ring, leading to a downfield shift. They will be split by the hydroxyl proton. |
Causality in Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic for observing the hydroxyl proton, which might be broadened or exchanged in other solvents like CDCl₃. A high-field spectrometer (400 MHz or higher) is recommended to achieve better resolution of the multiplets in the aromatic region.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for Phenyl(1,3-thiazol-5-yl)methanol (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-2 (thiazole) | This carbon is adjacent to both nitrogen and sulfur, resulting in a significant downfield shift. |
| ~149 | C-4 (thiazole) | The C-4 carbon of the thiazole ring typically appears in this region. |
| ~140 | C-5 (thiazole) | The C-5 carbon, being substituted, will have a characteristic chemical shift. |
| ~135 | C-ipso (phenyl) | The carbon of the phenyl ring directly attached to the thiazole ring. |
| ~129 | C-para (phenyl) | The para carbon of the phenyl ring. |
| ~128 | C-ortho/meta (phenyl) | The ortho and meta carbons of the phenyl ring often have similar chemical shifts, leading to overlapping signals. |
| ~58 | -CH₂- | The methylene carbon is deshielded by the adjacent oxygen and the thiazole ring. |
Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. Any deviation would suggest the presence of impurities or unexpected molecular symmetry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for Phenyl(1,3-thiazol-5-yl)methanol
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300 | Broad | O-H | Stretching (alcohol) |
| ~3100 - 3000 | Medium | C-H | Aromatic Stretching |
| ~2920 | Medium | C-H | Aliphatic Stretching (-CH₂-) |
| ~1600, ~1480 | Medium-Strong | C=C, C=N | Ring Stretching (thiazole and phenyl) |
| ~1050 | Strong | C-O | Stretching (alcohol) |
Authoritative Grounding: The characteristic broad O-H stretching band around 3300 cm⁻¹ is a hallmark of alcohols and is due to hydrogen bonding. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1600-1480 cm⁻¹ region, consistent with observations for other thiazole derivatives.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Table 4: Predicted Mass Spectrometry Data for Phenyl(1,3-thiazol-5-yl)methanol
| m/z | Interpretation | Rationale |
| 191 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₁₀H₉NOS. |
| 174 | [M - OH]⁺ | Loss of the hydroxyl radical. |
| 162 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 108 | [C₇H₈O]⁺ | Fragment corresponding to benzyl alcohol. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Expertise & Experience: The fragmentation of benzylic alcohols is well-documented. The most prominent fragmentation pathways involve the loss of the hydroxyl group and cleavage of the C-C bond between the methylene group and the aromatic ring, leading to the formation of the stable tropylium ion (m/z 91).[3]
Experimental Protocols
The following provides a generalized, step-by-step methodology for the spectroscopic analysis of Phenyl(1,3-thiazol-5-yl)methanol.
NMR Sample Preparation and Acquisition
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Sample Preparation: Accurately weigh approximately 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
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Cap the NMR tube and gently invert it several times to ensure complete dissolution.
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Instrument Setup: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
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Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
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Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
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Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of Phenyl(1,3-thiazol-5-yl)methanol. By combining the detailed information from NMR, IR, and MS, researchers can confidently verify the identity and purity of their synthesized material, which is a critical step in any drug discovery or materials science endeavor. The predictive nature of the data presented here, grounded in the analysis of analogous structures, serves as a reliable reference for scientists working with this important class of heterocyclic compounds.
References
- Kocabas, E., & Sirit, A. (2010). A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. LOCKSS.
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International Journal of Chemical Sciences. (2023, February 17). Retrieved from [Link]
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MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]
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IJSDR. (n.d.). SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. IJSDR. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, April 9). Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. Retrieved from [Link]
